molecular formula C18H20Cl2N2O2S B3525047 1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B3525047
M. Wt: 399.3 g/mol
InChI Key: SNQAIDKCEAAKHH-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a dimethylbenzenesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2,3-dichloronitrobenzene with piperazine, followed by reduction of the nitro group to an amine.

    Attachment of the Dimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Further research is needed to elucidate the precise pathways and molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Lacks the dimethylbenzenesulfonyl group, which may result in different chemical and biological properties.

    4-(3,4-Dimethylbenzenesulfonyl)piperazine:

    1-(2,3-Dichlorophenyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of the dimethylbenzenesulfonyl group, which may influence its chemical behavior and biological activity.

Uniqueness

1-(2,3-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and dimethylbenzenesulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-6-7-15(12-14(13)2)25(23,24)22-10-8-21(9-11-22)17-5-3-4-16(19)18(17)20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQAIDKCEAAKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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